molecular formula C15H15NO2 B15375865 Methyl 2-amino-2,2-diphenylacetate CAS No. 93504-24-6

Methyl 2-amino-2,2-diphenylacetate

Cat. No.: B15375865
CAS No.: 93504-24-6
M. Wt: 241.28 g/mol
InChI Key: VZAYOZVPWSKXHV-UHFFFAOYSA-N
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Description

Methyl 2-amino-2,2-diphenylacetate is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

Methyl 2-amino-2,2-diphenylacetate has the molecular formula C16H17NO2C_{16}H_{17}NO_2 and a molecular weight of approximately 257.31 g/mol. It is classified as an amino acid derivative and is characterized by the presence of two phenyl groups attached to a central carbon atom, which is also bonded to an amino group and an ester functional group. This unique structure contributes to its stability and reactivity.

Structural Comparison Table

Compound NameStructure FeaturesUnique Aspects
This compoundTwo phenyl groups; amino and ester functional groupsHigh stability due to steric hindrance from phenyl groups
2-Amino-2-phenylbutanoic acidOne phenyl group; carboxylic acid instead of esterMore polar; less steric hindrance
Diphenylacetic acidTwo phenyl groups; no amino groupLacks basicity; primarily used as an intermediate
Alpha-methylphenylalanineOne phenyl group; amino groupMore biologically active in neurotransmitter pathways

Antioxidant Properties

Research indicates that this compound may exhibit antioxidant properties similar to other diphenylacetic acid derivatives. These compounds are known for their ability to act as free radical scavengers, which can help mitigate oxidative stress in biological systems.

Antibacterial Activity

Studies have shown that derivatives of diphenylacetic acids possess antibacterial properties against various bacterial strains. This compound's structural features suggest potential interactions with bacterial cell membranes or enzymes, leading to its effectiveness as an antibacterial agent.

Neurotransmitter Interactions

The presence of the amino group in this compound suggests potential interactions with neurotransmitter pathways. Compounds with similar structures have been studied for their ability to influence neurotransmitter activity, which could have implications for neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antioxidant Activity Study :
    • A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The compound demonstrated significant scavenging activity, indicating its potential use in formulations aimed at reducing oxidative damage.
  • Antibacterial Efficacy :
    • In vitro tests revealed that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibacterial agents.
  • Neuropharmacological Assessment :
    • Research focused on the compound's ability to modulate neurotransmitter levels in animal models. The findings suggested that this compound could enhance serotonin levels, indicating potential antidepressant-like effects.

Q & A

Q. What are the optimized synthetic routes for Methyl 2-amino-2,2-diphenylacetate, and how do reaction conditions (solvent, catalyst, temperature) impact yield and purity?

Basic
The synthesis typically involves a Strecker-type reaction or condensation of diphenylacetaldehyde derivatives with methyl glycinate. Key steps include:

  • Starting materials : Diphenylacetaldehyde and methyl glycinate hydrochloride.
  • Catalysts : Use of triethylamine or NaCNBH₃ for reductive amination .
  • Solvents : Ethanol or methanol under reflux (60–80°C) to ensure complete reaction .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
    Yield optimization requires precise stoichiometry and inert atmospheres to prevent oxidation of the amino group.

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs across studies?

Advanced
Discrepancies often arise from structural variations (e.g., substituents on phenyl rings) or assay conditions:

  • Structural analogs : Fluorine or trifluoromethyl groups (e.g., ) alter electron density, affecting receptor binding .
  • Assay variability : Standardize enzyme inhibition assays (e.g., cholinesterase) using controls like donepezil. Validate via LC-MS to confirm compound integrity .
  • Meta-analysis : Cross-reference PubChem data (e.g., solubility, logP) to correlate structure-activity relationships .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic

  • NMR : ¹H/¹³C NMR confirms the ester group (δ ~3.7 ppm for OCH₃) and aromatic protons (δ 7.2–7.5 ppm) .
  • IR : Peaks at ~1740 cm⁻¹ (C=O ester) and 3350 cm⁻¹ (N-H stretch) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve degradation products .

Q. What strategies are employed for enantiomeric resolution of this compound, and how does chirality influence pharmacological activity?

Advanced

  • Chiral resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. Compare retention times with (R)- and (S)-standards .
  • Pharmacological impact : Enantiomers may exhibit differential binding to targets like GABA receptors. For example, (R)-enantiomers of related compounds show 10-fold higher affinity in neurochemical assays .

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

Basic

  • Storage : Store at -20°C in amber vials to prevent hydrolysis of the ester group .
  • pH sensitivity : Degrades rapidly in alkaline conditions (pH >8). Use buffered solutions (pH 5–7) for biological assays .
  • Thermal stability : Decomposes above 100°C; DSC analysis shows an endothermic peak at 98°C .

Q. How do electron-withdrawing/donating substituents on phenyl rings modulate reactivity in nucleophilic acyl substitution reactions?

Advanced

  • Electron-withdrawing groups (e.g., -CF₃) : Increase electrophilicity of the carbonyl carbon, accelerating reactions with amines or Grignard reagents .
  • Electron-donating groups (e.g., -OCH₃) : Stabilize intermediates, reducing reaction rates. Kinetic studies via NMR show 2-fold slower acylations compared to unsubstituted analogs .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and transition states .

Q. What in vitro models are suitable for evaluating the neuropharmacological potential of this compound derivatives?

Advanced

  • Receptor binding assays : Radiolabeled ligand competition assays (e.g., ³H-muscimol for GABA₃ receptors) .
  • Cellular models : Primary neuronal cultures or SH-SY5Y cells for cytotoxicity and neurite outgrowth studies .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Properties

IUPAC Name

methyl 2-amino-2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-18-14(17)15(16,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAYOZVPWSKXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331313
Record name methyl 2-amino-2,2-diphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93504-24-6
Record name methyl 2-amino-2,2-diphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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